Aluminum trihydroxide (ATH), chemically represented as Al(OH)₃, is an inorganic compound found naturally as the mineral gibbsite. It exists in several other mineral forms, including bayerite, doyleite, and nordstrandite. [] These different forms, known as polymorphs, exhibit distinct crystal structures despite sharing the same chemical formula. ATH plays a crucial role in various scientific research areas, particularly as a flame retardant, filler in polymers, and in specific catalytic applications. [, , ]
Dialume is derived from aluminum, a common element found in the earth's crust. The compound can be obtained through various chemical processes that involve the reaction of aluminum salts with bases or through the hydrolysis of aluminum oxide.
Dialume falls under the category of inorganic compounds and specifically belongs to the class of metal hydroxides. It is often categorized based on its physical state (solid) and its solubility characteristics in water.
The synthesis of Dialume can be accomplished through several methods:
Dialume has a simple molecular structure represented by the formula . It consists of one aluminum atom bonded to three hydroxyl groups.
Dialume undergoes several important chemical reactions:
These reactions are significant in both industrial applications and laboratory settings, where control over acidity and basicity is crucial.
The mechanism by which Dialume acts as an antacid involves neutralizing gastric acid (hydrochloric acid) in the stomach. This process raises the pH level in the stomach, providing relief from acidity-related discomfort.
Dialume is utilized in various fields:
The therapeutic evolution of aluminum hydroxide spans two centuries of scientific innovation:
Table 1: Historical Milestones in Aluminum Hydroxide Therapeutics
Time Period | Development Phase | Key Advancements |
---|---|---|
1827-1880s | Discovery & Isolation | Initial synthesis by Friedrich Wöhler; Industrial applications |
1880s-1920s | Therapeutic Exploration | Recognition of antacid properties; Early gastrointestinal applications |
1920s-1950s | Commercialization | Branded formulations (including Dialume); Standardized manufacturing |
1950s-1980s | Mechanism Expansion | Phosphate-binding utility; Formulation refinements |
Dialume occupies distinct therapeutic categories based on its dual mechanisms:
Phosphate-Binding Agent: In chronic kidney disease, aluminum hydroxide's high affinity for dietary phosphate forms insoluble aluminum phosphate complexes, reducing serum phosphate levels. This application is dose-dependent and requires monitoring, though modern use is limited to specific clinical scenarios [1] [3].
Chemical Characterization:Dialume consists primarily of crystalline aluminum oxyhydroxide (AlOOH), not amorphous Al(OH)₃. This distinction is pharmacologically significant because crystalline aluminum oxyhydroxide exhibits a high surface area (~500 m²/g), enhancing its acid-neutralizing capacity and adsorption properties [2].
Table 2: Pharmacological Comparison of Major Antacid Agents
Active Compound | Therapeutic Classification | Neutralizing Capacity | Key Distinguishing Properties |
---|---|---|---|
Aluminum Hydroxide (Dialume) | Non-systemic antacid; Phosphate binder | Moderate (pH 4-5) | High phosphate affinity; Constipating effect |
Magnesium Hydroxide | Non-systemic antacid | High (pH 8.5-10.5) | Laxative effect; Rapid onset |
Calcium Carbonate | Non-systemic antacid | Very High (pH >6.0) | Acid rebound potential; Calcium absorption |
Sodium Bicarbonate | Systemic antacid | Low (pH 7.5-8.0) | Risk of alkalosis; Effervescent |
Dialume's regulatory pathway demonstrates significant jurisdictional variation:
Table 3: International Regulatory Status of Dialume
Jurisdiction | Current Status | Approval History | Special Classifications |
---|---|---|---|
United States | Approved (OTC) | Initial approval pre-1938; Monograph established 1972 | Antacid monograph (Category I) |
Ireland | Authorization Withdrawn | Approved 1989-05-16; Current status: Withdrawn | Formerly prescription-only |
Canada | Approved (OTC with restrictions) | Marketed as Alu-Cap, Alu-Tab | Requires renal impairment warnings |
International | Variable | WHO Essential Medicine List (antacid section) | Prescription-only for hyperphosphatemia |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3